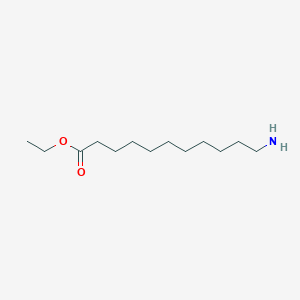

Ethyl 11-aminoundecanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15351-28-7 |

|---|---|

Molecular Formula |

C13H27NO2 |

Molecular Weight |

229.36 g/mol |

IUPAC Name |

ethyl 11-aminoundecanoate |

InChI |

InChI=1S/C13H27NO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12,14H2,1H3 |

InChI Key |

QHNDMDXXMVBFTM-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCCCCCCCCN |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCN |

Synonyms |

11-Aminoundecanoic acid ethyl ester |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 11 Aminoundecanoate and Its Precursors

Chemical Synthesis of Ethyl 11-aminoundecanoate

The principal method for synthesizing this compound is through the esterification of 11-aminoundecanoic acid.

Esterification of 11-Aminoundecanoic Acid: Detailed Procedures and Catalysis

The Fischer-Speier esterification is a common and established method for converting 11-aminoundecanoic acid to its ethyl ester. wikipedia.org This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol (B145695). byjus.comchemistrysteps.com

Detailed Procedure: A typical laboratory-scale synthesis involves suspending 11-aminoundecanoic acid in absolute ethanol. mdpi.com A strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, is then added to the mixture. mdpi.compearson.com The resulting solution is heated at reflux, typically overnight, to drive the reaction towards completion. mdpi.com Upon cooling, the reaction mixture is neutralized with a base, such as an aqueous saturated bicarbonate solution, which causes the this compound product to precipitate. mdpi.com The solid product is then collected by filtration. mdpi.com

Catalysis: The use of a strong Brønsted acid catalyst like sulfuric acid (H₂SO₄) or a Lewis acid is crucial for this transformation. wikipedia.orgorganic-chemistry.org The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the ethanol. wikipedia.orgpearson.com To favor the formation of the ester, the equilibrium of this reversible reaction can be shifted by using a large excess of ethanol or by removing the water formed during the reaction. byjus.comchemistrysteps.com

Table 1: Reaction Parameters for the Esterification of 11-Aminoundecanoic Acid

| Parameter | Condition | Source |

|---|---|---|

| Reactants | 11-Aminoundecanoic Acid, Absolute Ethanol | mdpi.com |

| Catalyst | Concentrated Sulfuric Acid | mdpi.com |

| Reaction Temperature | Reflux | mdpi.com |

| Reaction Time | Overnight | mdpi.com |

| Work-up | Neutralization with Saturated Bicarbonate Solution | mdpi.com |

Mechanistic Investigations of Ester Formation Reactions

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. pearson.com The key steps are as follows:

Protonation of the Carbonyl Group: The acid catalyst protonates the oxygen of the carbonyl group on the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic. wikipedia.org

Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol (ethanol) attacks the electrophilic carbonyl carbon. wikipedia.org This forms a tetrahedral intermediate. pearson.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). wikipedia.org

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. wikipedia.orgpearson.com

Deprotonation: The protonated ester is deprotonated by a base (such as another molecule of alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst. byjus.com

All steps in the Fischer esterification are reversible. chemistrysteps.com

Industrial and Laboratory-Scale Production of 11-Aminoundecanoic Acid

The primary industrial route to 11-aminoundecanoic acid utilizes castor oil, a renewable feedstock. mdpi.comwikipedia.org

Derivation from Renewable Biomass: Castor Oil Pathways

Castor oil is rich in triglycerides of ricinoleic acid, which serves as the starting material for a multi-step synthesis of 11-aminoundecanoic acid. mdpi.compolymerinnovationblog.com

The conversion of castor oil to 11-aminoundecanoic acid involves a sequence of chemical reactions:

Transesterification: Crude castor oil is first transesterified with methanol (B129727) in the presence of a basic catalyst like sodium methoxide. wikipedia.orgprocurementresource.com This reaction converts the triglycerides into methyl ricinoleate (B1264116) and glycerol. wikipedia.org

Pyrolysis: The purified methyl ricinoleate is then subjected to high-temperature pyrolysis (thermal cracking), often at temperatures between 400 and 600°C. mdpi.comwikipedia.orgd-nb.info This step cleaves the molecule, yielding heptanal (B48729) and methyl undecenoate. wikipedia.orgprocurementresource.com

Hydrolysis: The methyl undecenoate is hydrolyzed, typically using sodium hydroxide, to produce 10-undecenoic acid and methanol. wikipedia.orgprocurementresource.com This reaction proceeds with a quantitative yield at around 25°C. wikipedia.org

Hydrobromination (Halogenation): The 10-undecenoic acid undergoes hydrobromination, where hydrogen bromide is added across the terminal double bond. mdpi.comd-nb.info This reaction is carried out in a nonpolar solvent to favor the anti-Markovnikov addition, resulting in 11-bromoundecanoic acid. d-nb.info

Amination: The final step is the amination of 11-bromoundecanoic acid. This is achieved by reacting it with ammonia (B1221849), which displaces the bromine atom to form 11-aminoundecanoic acid. mdpi.comd-nb.info

Synthesis from Alternative Intermediates: 11-Hydroxyundecanoic Acid Routes

A typical reaction sequence begins with the protection of the carboxylic acid group of 11-hydroxyundecanoic acid. nih.gov This is commonly achieved by reacting it with benzyl (B1604629) bromide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). nih.gov The subsequent step involves the activation of the hydroxyl group, for instance, by converting it into a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in pyridine (B92270) and dichloromethane (B109758) (DCM). nih.gov This tosylated intermediate is then amenable to nucleophilic substitution with an ammonia source to introduce the amino group. Finally, deprotection of the carboxylic acid group yields 11-aminoundecanoic acid. While effective, these methods often rely on harsh reaction conditions and high temperatures. nih.gov

Ammoniation Catalysis Methodologies

Ammoniation catalysis offers a more direct approach to introduce an amino group. One method involves the reaction of 11-bromoundecanoic acid with ammoniacal liquor in the presence of a catalyst. google.com A specific patented process describes reacting 11-bromoundecanoic acid with a 25-30 wt% ammonia solution and sodium sulfite. google.com The reaction is carried out at a temperature of 20-30°C with stirring for 45-50 hours. google.com This method is reported to have a product yield of over 99%. google.com The use of a catalyst in this ammonolysis process can significantly shorten the reaction time and reduce the required equipment size and operational costs compared to prior methods. google.com

Sustainable and Biocatalytic Approaches for Omega-Amino Acids

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for producing omega-amino acids. rsc.orgrsc.org Biocatalytic approaches, utilizing enzymes and microorganisms, are at the forefront of this green revolution in chemical synthesis. rsc.orgrsc.org These methods offer several advantages over traditional chemical routes, including milder reaction conditions, higher selectivity, and the use of renewable feedstocks. rsc.org

Enzymatic Synthesis and Biotransformation from Fatty Acids

Enzymatic synthesis and biotransformation present a powerful strategy for producing omega-amino acids from renewable fatty acid sources. rsc.org Multi-enzyme cascade reactions, where a series of enzymatic steps occur in a single reaction vessel, are particularly promising as they eliminate the need for isolating intermediates, thereby saving time, resources, and reducing waste. rsc.org These biocatalytic systems can be designed to perform a variety of transformations, including the oxidation of terminal C-H bonds and the oxidative cleavage of fatty acids. rsc.org

Microbial systems, particularly recombinant Escherichia coli and yeast like Candida tropicalis, have been extensively engineered for the production of omega-amino acids and their precursors. researchgate.netresearchgate.net Candida tropicalis, for instance, possesses a natural ω-oxidation pathway that can be harnessed and optimized for the production of dicarboxylic acids, which are related to omega-amino acids. chula.ac.thtudelft.nl

Recombinant E. coli has emerged as a versatile host for expressing various enzymes to create artificial biocatalytic pathways. researchgate.net For example, a whole-cell biotransformation system using recombinant E. coli has been developed to produce ω-hydroxyundec-9-enoic acid from ricinoleic acid with a conversion yield of over 80%. researchgate.net This involves expressing key enzymes such as alcohol dehydrogenase, Baeyer-Villiger monooxygenase, and esterase. researchgate.net Further engineering of these microbial hosts, such as blocking competing metabolic pathways like β-oxidation and improving substrate transport across the cell membrane, are effective strategies to enhance product yields. sciepublish.com

Table 1: Examples of Microbial Systems in Omega-Amino Acid Precursor Synthesis

| Microorganism | Substrate | Product | Key Enzymes | Reference |

|---|---|---|---|---|

| Recombinant E. coli | Ricinoleic Acid | ω-Hydroxyundec-9-enoic acid | Alcohol dehydrogenase, Baeyer-Villiger monooxygenase, Esterase | researchgate.net |

One-pot multi-enzyme cascade reactions are a hallmark of modern biocatalysis, enabling the synthesis of complex molecules from simple precursors in a single reaction vessel. rsc.orgsciepublish.com These cascades are designed to be highly efficient by coupling several enzymatic reactions in a linear or parallel fashion. rsc.org A key challenge in these systems is the requirement for expensive cofactors like NAD(P)H. rsc.org To address this, sophisticated cofactor regeneration systems are often integrated into the cascade. rsc.orgmdpi.com

For the synthesis of 11-aminoundecanoic acid from ricinoleic acid, a one-pot multi-enzyme cascade system has been developed that yields 232 mM of the product from 300 mM of the substrate. sciepublish.com This system involves an alcohol dehydrogenase, a Baeyer-Villiger monooxygenase, an alcohol dehydrogenase, a NAD(P)H flavin oxidoreductase, and a ω-transaminase. rsc.org The continuous recycling of NADP+/NADPH is achieved through the coupled action of an alcohol dehydrogenase and a NAD(P)H flavin oxidoreductase, which significantly reduces costs and accelerates the reaction. rsc.org

Table 2: Key Enzymes in a One-Pot Cascade for 11-Aminoundecanoic Acid Synthesis

| Enzyme | Function |

|---|---|

| Alcohol Dehydrogenase (MlADH) | Oxidation of the hydroxyl group |

| Baeyer-Villiger Monooxygenase (PpBVMO) | Oxidative cleavage of the carbon chain |

| Alcohol Dehydrogenase (ChnD) | Cofactor regeneration |

| NAD(P)H Flavin Oxidoreductase (DrNFO) | Cofactor regeneration |

Chemo-Enzymatic Hybrid Catalysis

Chemo-enzymatic hybrid catalysis combines the advantages of both chemical and biological catalysts to create novel and efficient synthetic routes. mdpi.commdpi.com This approach can overcome some of the limitations of purely enzymatic or chemical methods. For instance, a one-pot chemical-enzyme cascade system has been established to synthesize 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. sciepublish.com

In this hybrid system, the initial biotransformation steps are carried out using enzymes in a microbial host, such as the conversion of ricinoleic acid to an ester intermediate by an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase. sciepublish.com This is followed by chemical steps, such as hydrogenation and hydrolysis, to obtain the final product. sciepublish.com This strategy can circumvent issues like the toxicity of intermediates to the microbial cells and the low stability of certain enzymes. sciepublish.com The development of hybrid catalysts, where an enzyme is immobilized directly onto a solid chemical catalyst, is an emerging area that holds great promise for designing highly efficient and reusable catalytic systems for one-pot cascade reactions. nih.govchemrxiv.org

Derivatization and Functionalization Chemistry

Conjugation Reactions for Complex Molecular Architectures

The presence of a reactive primary amine allows ethyl 11-aminoundecanoate to be readily conjugated to carboxylic acids, forming stable amide bonds. This reactivity is extensively utilized to build large, complex molecules, including those with significant biological relevance.

Synthesis of Bile Acid Conjugates with this compound

Researchers have successfully synthesized new conjugates of various bile acids with this compound. researchgate.net In these syntheses, the carboxylic acid group of the bile acid is coupled with the primary amine of this compound. The conjugation reaction is typically performed in an organic solvent like ethyl acetate (B1210297), using a coupling agent to facilitate the formation of the amide bond. researchgate.net One common coupling agent is N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), often used in the presence of a base such as triethylamine (B128534). researchgate.netresearchgate.net

This method has been used to create conjugates with several bile acids, demonstrating the versatility of the approach for creating novel molecular hybrids. researchgate.net

| Bile Acid Reactant | Resulting Conjugate with this compound | Reference |

| Hyocholic acid | Ethyl 11-(hyocholylamino)undecanoate | researchgate.net |

| Deoxycholic acid | Ethyl 11-(deoxycholylamino)undecanoate | researchgate.net |

| Hyodeoxycholic acid | Ethyl 11-(hyodeoxycholylamino)undecanoate | researchgate.net |

| 12-Ketocholic acid | Ethyl 11-(12-ketocholylamino)undecanoate | researchgate.net |

Elucidation of Reaction Mechanisms in Conjugate Formation

The formation of bile acid conjugates with this compound is facilitated by activating the carboxylic acid group of the bile acid. When N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) is used as the coupling agent, it reacts with the bile acid to form a mixed carbonic anhydride (B1165640) intermediate. researchgate.net This intermediate is highly reactive towards nucleophilic attack.

The primary amine of this compound then acts as the nucleophile, attacking the activated carbonyl carbon of the mixed anhydride. This results in the formation of a stable amide bond, linking the bile acid steroid core to the aminoundecanoate backbone, and releases ethanol (B145695) and quinoline (B57606) as byproducts. researchgate.net The use of triethylamine in the reaction mixture helps to neutralize any acidic species generated during the process. researchgate.net

Amino Acid and Peptide Linker Integration in Bioactive Molecules

The long aliphatic chain of 11-aminoundecanoic acid and its esters, like this compound, makes it an effective and versatile linker in the synthesis of complex bioactive molecules. alkalisci.comrsc.org It is utilized in solution-phase peptide synthesis and can be used to connect different molecular entities. alkalisci.com For instance, it can serve as a spacer to synthesize amide-linked dimers of other molecules, such as guanosine. alkalisci.com

In more complex applications, the 11-aminoundecanoate unit is employed as a linker in the design of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.comglpbio.com PROTACs are heterobifunctional molecules that recruit specific proteins to E3 ubiquitin ligases for degradation. glpbio.com The 11-carbon chain of the linker provides sufficient length and flexibility to effectively bridge the target protein ligand and the E3 ligase ligand, facilitating the desired biological action. rsc.org

Synthesis of N-Acyl Derivatives and Oligomeric Amides

The primary amine of this compound can be readily acylated by reacting it with acyl chlorides or carboxylic anhydrides. This N-acylation transforms the amino group into an amide, leading to the formation of N-acyl derivatives which can have distinct functional properties. wikipedia.orgkavyapharma.com

Exploration of Functional Properties (e.g., Gelling Agent Development)

N-acyl derivatives of 11-aminoundecanoic acid, particularly in the form of oligomeric amides, have been shown to possess remarkable properties as low molecular weight gelling agents. wikipedia.orgrsc.org These molecules can self-assemble in solution through non-covalent interactions, such as hydrogen bonding between the amide groups, to form three-dimensional networks. These networks are capable of immobilizing solvent molecules, leading to the formation of a gel. rsc.org

The gelling ability of these derivatives has been observed in a wide range of solvents, including both water and various organic liquids, highlighting the versatility of the 11-aminoundecanoic acid backbone as a scaffold for creating functional materials. kavyapharma.comrsc.org

Formation of Heterocyclic Compounds: Triazine Derivatives

This compound can be used as a building block for the synthesis of heterocyclic compounds, such as substituted 1,3,5-triazines (s-triazines). The synthesis typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a highly reactive precursor. dntb.gov.uaresearchgate.net

The chlorine atoms on the triazine ring can be replaced in a stepwise manner through sequential nucleophilic substitution reactions. researchgate.net By carefully controlling the reaction conditions (e.g., temperature), the chlorine atoms can be substituted one by one. The primary amine of this compound can act as a nucleophile to displace one of the chlorine atoms. researchgate.net For example, reacting cyanuric chloride with one equivalent of this compound at a low temperature allows for the formation of a mono-substituted dichlorotriazine. The remaining chlorine atoms can then be substituted by other nucleophiles to create non-symmetrically substituted triazines. nih.gov

| Step | Reactants | Conditions | Product | Reference |

| 1 | Cyanuric Chloride + 1 eq. This compound | 1,2-dichloroethane, triethylamine, reflux | 2-Chloro-4,6-bis(ethoxycarbonyl)decylamino-1,3,5-triazine (if excess) or mono-substituted product | researchgate.net |

| 2 | Product from Step 1 + Nucleophile 2 (e.g., another amine) | THF, K₂CO₃, room temperature | Di-substituted mono-chloro-triazine | nih.gov |

| 3 | Product from Step 2 + Nucleophile 3 (e.g., an alcohol) | Appropriate solvent and base | Fully substituted 1,3,5-triazine | researchgate.net |

Application in Proteolysis Targeting Chimeras (PROTACs) Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific target proteins from cells. They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component is crucial as its length, flexibility, and chemical nature significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation. medchemexpress.com Long-chain alkylaminocarboxylic acids are frequently employed as foundational components for these linkers.

11-Aminoundecanoic acid, the parent acid of this compound, is a widely used alkyl chain-based PROTAC linker. targetmol.comchemicalbook.commedchemexpress.comchemsrc.com this compound provides a chemically convenient starting point for linker synthesis. Its amino group can be coupled to one of the active ligands, while the ethyl ester protects the carboxylic acid moiety. This ester can be hydrolyzed at a later synthetic stage to reveal the carboxylic acid, which is then available for coupling to the second ligand, completing the PROTAC structure. The 11-carbon chain provides a flexible and extended scaffold, allowing the two ends of the PROTAC to effectively bind their respective protein targets.

Table 1: Examples of Alkyl Chain-Based PROTAC Linkers

| Linker Compound | Classification | Application Note |

|---|---|---|

| 11-Aminoundecanoic acid | Alkyl Chain | Used in the synthesis of various PROTACs. medchemexpress.comchemsrc.com |

| Leukotriene B4 | Alkyl Chain | Can be used in the synthesis of PROTACs. medchemexpress.com |

| Biotin-EDA | Alkyl Chain | Can be used in the synthesis of PROTACs. medchemexpress.com |

| 4-Azidobutylamine | Alkyl Chain | Used in the synthesis of a series of PROTACs via click chemistry. medchemexpress.com |

Development of Specialized Agro-chemicals (e.g., Chloroacetylamino-11-undecanoic acid)

The functional groups of aminoundecanoic acid and its esters are utilized in the synthesis of active compounds for agriculture. A notable example is the creation of Chloroacetylamino-11-undecanoic acid, which has demonstrated fungicidal and insecticidal properties. wikipedia.org

The synthesis involves the acylation of the amino group of 11-aminoundecanoic acid. wikipedia.org This reaction can be readily performed using this compound and chloroacetyl chloride. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride to form a stable amide bond. The resulting compound is ethyl chloroacetylamino-11-undecanoate. Subsequent hydrolysis of the ethyl ester group yields the final active agrochemical, Chloroacetylamino-11-undecanoic acid. The long alkyl chain of the undecanoate backbone contributes to the lipophilicity of the molecule, which can be a critical factor for its penetration and activity in target organisms.

Surface Modification and Ligand Design for Nanomaterials

The surface chemistry of nanomaterials is a critical factor that dictates their stability, dispersibility, and interaction with biological or chemical environments. nih.govnumberanalytics.com this compound and its parent acid are excellent ligands for modifying the surfaces of various nanomaterials, particularly metal and metal oxide nanoparticles. numberanalytics.comresearchgate.net The molecule's bifunctional nature—a terminal amine at one end and a carboxyl group (or its ester precursor) at the other—allows it to act as a versatile anchor and functional tether.

In a documented application, 11-aminoundecanoic acid (AUA) was used for the sequential surface functionalization of iron oxide nanoparticles (IONPs). researchgate.net In such a process, one of the functional groups, typically the carboxylic acid, coordinates to the nanoparticle surface. This leaves the other functional group, the amine, exposed on the outer surface of the nanoparticle. This exposed amine can then be used for further covalent attachment of other molecules, such as fluorescent dyes, targeting peptides, or therapeutic agents. nih.govmdpi.com

Using this compound allows for controlled, stepwise modifications. For instance, the amine can be reacted first, and then the ester can be hydrolyzed to provide a negatively charged carboxylate surface, or the ester can be used in reactions like transamidation. This ability to tailor the surface properties is crucial for applications in diagnostics, targeted drug delivery, and catalysis. numberanalytics.commdpi.com

Table 2: Components in Sequential Surface Functionalization of Iron Oxide Nanoparticles (IONPs)

| Abbreviation | Full Chemical Name | Role in Functionalization |

|---|---|---|

| AUA | 11-aminoundecanoic acid | Primary surface ligand. researchgate.net |

| P-PEG7-N3 | O-(2-azidoethyl)heptaethylene glycol phosphate | PEGylating agent with an azide (B81097) group for click chemistry. researchgate.net |

| COGA | cyclooct-1-yn-3-glycolic acid | Cyclooctyne-containing molecule for strain-promoted click chemistry. researchgate.net |

| MMP pept | DNP-Pro-Leu-Gly-Met-Trp-Ser-Arg | A peptide substrate for Matrix Metalloproteinase (MMP) enzymes. researchgate.net |

Polymer Science and Advanced Materials Engineering

11-Aminoundecanoic Acid as a Monomer for Polyamide 11 (Nylon-11)

The primary application of 11-aminoundecanoic acid, which can be derived from its ethyl ester, is as the monomer for the synthesis of Polyamide 11 (PA 11). polymeradd.co.thwikipedia.org PA 11 is a notable bioplastic, as its monomer is sourced from castor oil, a renewable resource. wikipedia.orgaccuratetechnologies.com This bio-based origin gives PA 11 a more favorable environmental profile compared to many petroleum-based polyamides. wikipedia.orgnylon-granules.com The monomer itself is a bifunctional molecule, containing both an amine (-NH2) group and a carboxylic acid (-COOH) group on the same 11-carbon chain. wikipedia.orgresearchgate.net This structure is essential for its ability to undergo self-polycondensation to form the long polymer chains of Nylon-11. mdpi.comrsc.org

Polymerization Mechanisms and Kinetics of Polyamide 11 Synthesis

The synthesis of Polyamide 11 from 11-aminoundecanoic acid is typically achieved through melt polycondensation. researchgate.net This process involves heating the monomer to high temperatures, usually around 220°C, which causes the carboxylic acid group of one monomer to react with the amine group of another. researchgate.net This step-growth polymerization reaction forms an amide bond and releases a molecule of water as a byproduct. researchgate.netresearchgate.net The continuous removal of water from the reaction mixture is critical to drive the equilibrium forward and achieve a high molecular weight polymer. researchgate.net

The kinetics of this non-isothermal crystallization process have been studied using various models, including the Avrami, Ozawa, and Mo equations. mater-rep.com Research into copolyamides, such as those combining decamethylene terephthalamide (B1206420) with 11-aminoundecanoic acid (PA10T/11), shows that the crystallization rates and activation energy can be tailored by adjusting the monomer composition. mater-rep.com For PA 11 itself, solid-state post-condensation is a technique that can be employed to further increase the molecular weight by heating the polymer below its melting temperature but above its glass transition temperature. researchgate.net

Structure-Property Relationships of Polyamide 11 based on Monomer Composition

The properties of Polyamide 11 are a direct result of its unique chemical structure, which originates from the 11-aminoundecanoic acid monomer. The long aliphatic chain of ten methylene (B1212753) (-CH2-) groups between each amide linkage gives the polymer a relatively low density and low moisture absorption compared to shorter-chain polyamides like PA 6 and PA 6,6. arkema.comresearchgate.netmdpi.com This reduced frequency of polar amide groups leads to greater dimensional stability and flexibility, even at low temperatures. accuratetechnologies.comarkema.com

Table 1: General Properties of Polyamide 11 (PA 11)

| Property | Value | Source(s) |

| Origin | 100% renewable (castor oil) | arkema.comurma-group.com |

| Melting Point | ~190°C | specialchem.com |

| Density | ~1.03 g/cm³ | mdpi.comarkema.com |

| Key Features | Excellent chemical resistance, low moisture absorption, good thermal stability, high impact strength, flexibility at low temperatures. | polymeradd.co.thaccuratetechnologies.comarkema.comspecialchem.com |

Advanced Polymer Architectures and Composites

Beyond the linear homopolymer, derivatives of 11-aminoundecanoic acid are used to create advanced polymer architectures and composites with tailored properties for specific applications.

Crosslinked Polymers: Synthesis and Topological Characterization (e.g., Poly(N-acryloyl-11-aminoundecanoic acid))

By modifying the 11-aminoundecanoic acid monomer, for example by reacting it with acryloyl chloride, one can synthesize polymerizable surfactants like N-acryloyl-11-aminoundecanoic acid. researchgate.netucsd.edu This modified monomer can then be polymerized to form Poly(N-acryloyl-11-aminoundecanoic acid). researchgate.net The synthesis can be carried out in various states, including micellar and non-micellar solutions. researchgate.net

Further complexity can be introduced by adding a crosslinking agent, such as N,N′-methylene-bis-acrylamide, during the polymerization process. researchgate.net This results in the formation of crosslinked polymer networks. The structure of these networks, including the presence of intramolecular and intermolecular crosslinks, can be characterized using methods like viscometry, dynamic light scattering, and sedimentation velocity. researchgate.net The properties of the resulting crosslinked polymer are highly dependent on the initial concentrations of the monomer and the crosslinking agent. researchgate.net

Copolymerization Strategies for Tailored Material Performance

Copolymerization is another effective strategy to modify the properties of Polyamide 11. By introducing a second monomer into the polymerization reaction with 11-aminoundecanoic acid, a copolymer with a unique set of properties can be created. researchgate.netuomustansiriyah.edu.iq

One example is the synthesis of PA 11 copolymers through melt polycondensation with dimer acids and hexamethylene diamine. researchgate.netsciforum.net Dimer acids, which can be derived from waste vegetable oil, introduce irregularity into the polymer chain. researchgate.net This disruption of the regular polymer structure reduces the hydrogen bonding strength between amide groups, which in turn modifies the thermal and mechanical properties of the resulting copolymer. researchgate.netsciforum.net Such modifications have been shown to increase the hydrophobicity of the material compared to neat PA 11. researchgate.net Another study demonstrated the synthesis of a partially biobased polyamide through the copolymerization of 11-aminoundecanoic acid with 1,12-diaminododecane (B1677605) and octadecanedioic acid. acs.orgaalto.fi

High-Performance Applications of Polyamide 11 in Diverse Industries

The unique combination of properties derived from its 11-aminoundecanoic acid monomer makes Polyamide 11 a high-performance material suitable for a wide array of demanding applications. nylon-granules.comarkema.com Its durability, flexibility, and resistance to chemicals and extreme temperatures have made it a material of choice for over 70 years. arkema.comarkema.com

Key Application Areas:

Automotive: PA 11 is extensively used for fuel lines, brake lines, and components for air conditioning systems due to its excellent resistance to chemicals, oils, and greases. polymeradd.co.thaccuratetechnologies.comnylon-granules.com Its lightweight nature also contributes to vehicle efficiency. arkema.com

Oil & Gas: The material's durability and resistance to harsh environments make it ideal for flexible risers and pipelines used in offshore oil and gas production. accuratetechnologies.comresearchgate.netntnu.no

Aerospace: In the aerospace industry, PA 11 is used for lightweight components that require resilience to temperature fluctuations and mechanical stress. polymeradd.co.thnylon-granules.com

Electronics: It serves as a durable material for wire sheathing and electrical connectors. polymeradd.co.thwikipedia.org

Sports & Leisure: PA 11 is found in high-performance sports equipment, including athletic shoes and ski boots, where its lightweight nature and energy return are highly valued. wikipedia.orgspecialchem.com

Additive Manufacturing (3D Printing): PA 11 powders are widely used in 3D printing to create strong, flexible, and durable functional parts and prototypes that can rival injection-molded components. arkema.comurma-group.com

Composites: As a matrix material, PA 11 is combined with reinforcements like carbon, basalt, or natural fibers (flax, hemp) to create advanced composites for transportation, sporting goods, and other sectors. mdpi.comspecialchem.commdpi.com

Engineering Plastics in Automotive and Aerospace Sectors

Nylon 11 is a preferred material for various components in the automotive and aerospace industries. polymeradd.co.thoecd.org Its excellent chemical resistance makes it suitable for fuel lines, hydraulic tubes, and other fluid handling systems. kavyapharma.com In aerospace, its low density and good mechanical properties at a range of temperatures are advantageous. google.com

Insulating and Protective Coatings for Electrical and Optical Systems

The dielectric properties and toughness of Nylon 11 make it an excellent material for electrical cable insulation and sheathing for optical fibers. kavyapharma.comoecd.org It provides robust protection against mechanical damage and environmental factors. Epoxy resins, another class of polymers, are also widely used for electrical insulation and coatings. mdpi.com

Components in Industrial and Offshore Applications

In demanding industrial and offshore environments, the durability and resistance of Nylon 11 to harsh conditions are highly valued. oecd.org It is used in applications such as flexible pipes (B44673) for oil and gas extraction and for protective coatings against corrosion. polymeradd.co.thoecd.org

Development of High-Performance Films and Coatings

Nylon 11 is utilized in the production of high-performance films and powder coatings. oecd.org These films can be used in packaging, while the powder coatings provide a durable and impact-resistant finish on various substrates. oecd.org

Materials for Specialized Sporting Equipment

The unique combination of flexibility, impact resistance, and durability of Nylon 11 makes it a choice material for specialized sporting goods. oecd.orgintekneia.mx

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Separations and Purification Techniques

Chromatographic methods are indispensable for the isolation and purification of ethyl 11-aminoundecanoate from reaction mixtures and for analyzing its purity.

Flash and column chromatography are standard purification techniques in organic synthesis, and they are effectively employed for the purification of this compound. These methods separate compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.

In a typical laboratory-scale synthesis, after the esterification of 11-aminoundecanoic acid, the crude this compound is purified using column chromatography. The choice of stationary and mobile phases is crucial for achieving optimal separation. Silica gel is a commonly used stationary phase due to its polarity. The mobile phase, a solvent or a mixture of solvents, is selected to provide the appropriate elution characteristics for the target compound.

For the purification of this compound, a gradient of solvents is often used. For instance, a common mobile phase system is a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH). The purification process may start with a less polar mixture to elute non-polar impurities, followed by a gradual increase in the polarity of the mobile phase to elute the more polar this compound. A specific example involves the use of a mobile phase gradient of 2% to 5% methanol in dichloromethane. Another documented method utilizes a mixture of ethyl acetate (B1210297) and methanol (95:5 v/v) for elution. The progress of the separation is monitored by thin-layer chromatography (TLC).

While specific studies focusing on the metabolite profiling of this compound using UPLC-QToF-MS/MS are not extensively documented in the available literature, this powerful analytical technique is widely applied for the analysis of similar long-chain fatty acid esters and amino acid derivatives in complex biological matrices. UPLC provides high-resolution separation of metabolites, while QToF-MS/MS allows for their sensitive detection and structural elucidation based on accurate mass measurements and fragmentation patterns.

In a hypothetical application to study the metabolic fate of this compound, UPLC-QToF-MS/MS could be used to identify and quantify the parent compound and its potential metabolites, such as the corresponding carboxylic acid (11-aminoundecanoic acid) formed through hydrolysis, or products of further metabolism like N-acetylation or oxidation.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of this compound.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The ethoxy group gives rise to a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂). The long aliphatic chain produces a series of multiplets, while the methylene groups adjacent to the amine (NH₂) and the ester carbonyl group have distinct chemical shifts.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group appears at a characteristic downfield chemical shift. The carbons of the ethoxy group and the aliphatic chain resonate at specific chemical shifts, allowing for the complete assignment of the carbon skeleton.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.12 | Quartet | 2H | OCH₂CH₃ | |

| 2.68 | Triplet | 2H | CH₂NH₂ | |

| 2.28 | Triplet | 2H | CH₂COO | |

| 1.62 | Multiplet | 2H | CH₂CH₂COO | |

| 1.5-1.2 | Multiplet | 14H | (CH₂)₇ | |

| 1.25 | Triplet | 3H | OCH₂CH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| 173.9 | C=O | |

| 60.1 | OCH₂CH₃ | |

| 42.2 | CH₂NH₂ | |

| 34.4 | CH₂COO | |

| 33.6 | CH₂CH₂NH₂ | |

| 29.5-29.1 | (CH₂)₅ | |

| 26.8 | Aliphatic CH₂ | |

| 25.0 | Aliphatic CH₂ | |

| 14.2 | OCH₂CH₃ |

Note: The chemical shifts are typically reported relative to a standard reference, such as tetramethylsilane (B1202638) (TMS), and can vary slightly depending on the solvent used.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as its protonated molecule, [M+H]⁺. The exact mass measurement of this ion can be used to confirm the elemental composition of the molecule.

For this compound (C₁₃H₂₇NO₂), the expected monoisotopic mass is 229.2042 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. For example, an observed m/z of 230.2115 for the [M+H]⁺ ion corresponds to the protonated molecule. Fragmentation of the parent ion in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation by showing characteristic losses, such as the loss of the ethoxy group or cleavage of the aliphatic chain.

Polymer and Macromolecular Characterization

This compound can serve as a monomer for the synthesis of polyamides. While specific studies detailing the characterization of polymers derived directly from this compound are not widely available, the characterization of polyamides derived from the closely related 11-aminoundecanoic acid is well-established. The analytical techniques used for these polymers would be applicable to polymers synthesized from its ethyl ester.

The characterization of such polyamides involves determining their molecular weight, molecular weight distribution, and thermal properties. Techniques such as gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) are employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to investigate the thermal transitions (e.g., glass transition temperature, melting temperature) and thermal stability of the polymer.

Viscometry and Rheological Property Assessment

Viscometry and rheology are crucial for understanding the flow behavior of polymeric materials, which is essential for both processing and predicting end-use performance. For Polyamide 11, these studies reveal a complex interplay between molecular weight, temperature, moisture content, and the presence of additives.

The rheological behavior of PA11 is often investigated using capillary and rotational rheometers. nih.govscirp.org These studies typically show that PA11 exhibits shear-thinning behavior, where the viscosity decreases with an increasing shear rate. nih.govscirp.org This is a common characteristic of pseudoplastic materials. scirp.org The apparent dynamic viscosity of neat Polyamide 11 can be in the range of 60–65 Pa·s. nih.gov

The presence of fillers, such as diatomaceous earth, can significantly influence the rheological properties. The introduction of silanized diatomaceous earth into the PA11 matrix has been observed to increase the apparent dynamic viscosity with increasing filler concentration. nih.gov Similarly, the incorporation of high-yield pulp (HYP) fibers also increases the shear viscosity of the composite material. scirp.org

Moisture content is another critical factor affecting the rheology of polyamides due to their hygroscopic nature. researchgate.net The molecular weight of PA11 can evolve during rheological analysis at high temperatures, depending on the water concentration. If the water content is too low, post-condensation reactions can occur, leading to an increase in molecular weight and, consequently, an increase in viscosity. researchgate.net Conversely, if the water content is too high, hydrolysis can lead to a decrease in molecular weight. researchgate.net Studies have shown that the time evolution of linear viscoelastic properties is exponential, reflecting these post-condensation reactions. researchgate.net

The complex viscosity of PA11 is also temperature-dependent, with higher temperatures leading to lower viscosity. nih.gov For instance, the complex viscosity (η*) of a low molecular weight PA11 has been shown to decrease as the temperature increases from 200 °C to 220 °C. nih.gov This behavior is typical for condensation polymers. nih.gov

Table 1: Rheological Properties of Polyamide 11 and its Composites

| Material | Test Condition | Shear Rate (1/s) | Apparent Dynamic Viscosity (Pa·s) | Reference |

|---|---|---|---|---|

| Neat Polyamide 11 | 235 °C | 10 - 1000 | ~60-65 | nih.gov |

| PA11 + Silanized Diatomaceous Earth | 235 °C | - | Increases with filler concentration | nih.gov |

| PA11 + 10% HYP | 200 °C | - | Higher than neat PA11 | scirp.org |

| PA11 + 20% HYP | 200 °C | - | Higher than 10% HYP | scirp.org |

| PA11 + 30% HYP | 200 °C | - | Higher than 20% HYP | scirp.org |

This table is interactive. You can sort and filter the data.

Dynamic Light Scattering (DLS) for Particle and Macromolecule Sizing

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and macromolecules in suspension or solution. semanticscholar.org The method is based on the principle of Brownian motion, where smaller particles move more rapidly in a liquid than larger particles. By analyzing the time-dependent fluctuations in the intensity of scattered light from the moving particles, the translational diffusion coefficient (D) can be determined. nih.gov The hydrodynamic diameter (d_H) of the particles is then calculated using the Stokes-Einstein equation: nih.gov

d_H = (k_B * T) / (3 * π * η * D)

Where:

k_B is the Boltzmann constant

T is the absolute temperature

η is the viscosity of the dispersant

DLS is particularly well-suited for analyzing particles in the submicron range. nih.gov The technique provides an intensity-weighted size distribution, and the broadness of the distribution is often expressed as the Polydispersity Index (PDI). A PDI value below 0.1 generally indicates a monodisperse sample with a narrow size distribution. While specific DLS studies on this compound or Polyamide 11 solutions are not extensively detailed in the provided search results, the technique is broadly applicable to polymer solutions for determining the hydrodynamic radius of polymer coils or aggregates. researchgate.net For instance, DLS has been used to determine the hydrodynamic radii of various polymer micelles and aggregates in solution. researchgate.netmdpi.com

Sedimentation Velocity Ultracentrifugation

Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) is a powerful technique for characterizing the size, shape, and interactions of macromolecules in solution. nih.govsci-hub.box In a sedimentation velocity experiment, a solution of the macromolecule is subjected to a strong centrifugal field, causing the molecules to sediment. nottingham.ac.uk The rate of sedimentation is monitored by an optical detection system, providing data on the concentration distribution as a function of radial position and time. nih.govnottingham.ac.uk

The sedimentation coefficient (s) is a key parameter obtained from these experiments, which depends on the molar mass and shape of the macromolecule. nottingham.ac.uk By analyzing the sedimentation boundary, it is possible to determine the distribution of sedimentation coefficients, which can be related to the molar mass distribution of the polymer. sci-hub.boxnottingham.ac.uk

SV-AUC is advantageous as it allows for the characterization of macromolecules in their native solution state, free from interactions with a stationary phase. nih.gov The technique can also provide information on the frictional ratio (f/f₀), which is a measure of the shape of the macromolecule. A value of 1.0 corresponds to a perfect sphere, with larger values indicating a more extended or non-globular shape. nih.gov While specific studies applying SV-AUC to Polyamide 11 are not detailed in the search results, this method is a fundamental tool for determining the molecular weight distribution of polymers in solution. nottingham.ac.uk

Electro-Optical Properties: Flow Birefringence and Electric Birefringence

Flow birefringence and electric birefringence (the Kerr effect) are electro-optical techniques used to study the shape, size, and electrical properties of macromolecules in solution. Birefringence, or double refraction, is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. caltech.edu

Flow Birefringence arises when a solution of anisotropic molecules is subjected to a shear flow. The flow orients the non-spherical molecules, leading to a difference in the refractive index for light polarized parallel and perpendicular to the flow direction. This technique can provide information about the optical anisotropy and rotational diffusion coefficients of macromolecules, which are related to their conformation and rigidity. caltech.edu

Electric Birefringence , or the Kerr effect, is induced by applying an external electric field to a solution of macromolecules. Polarizable molecules will orient in the electric field, causing the solution to become birefringent. Transient electric birefringence studies, where the rise and decay of birefringence are monitored after the application and removal of an electric pulse, can provide insights into the orientation and relaxation dynamics of the polymer chains. mdpi.com

While specific experimental data for flow and electric birefringence of Polyamide 11 are not available in the provided search results, these techniques are generally applicable to rigid-chain polymers and can be used to characterize their conformational properties in solution. caltech.edu

X-ray Diffraction (XRD) for Crystalline Structure Analysis in Polyamides

X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of polymeric materials like Polyamide 11. PA11 is a semi-crystalline polymer that exhibits polymorphism, meaning it can exist in different crystalline forms depending on the processing and thermal history. researchgate.netscielo.brscispace.com The most commonly reported crystalline phases for PA11 are the α, β, and γ forms. scielo.br

The α-form is triclinic and is the most thermodynamically stable phase. scielo.br It is characterized by an ordered arrangement of hydrogen bonds between antiparallel polymer chains. scielo.br XRD patterns of the α-form typically show two strong reflection peaks at 2θ values of approximately 20.5° and 23.7°. nih.gov These correspond to the (100) and (010)/(110) lattice planes, respectively. nih.govscispace.com

The γ-form has a pseudo-hexagonal structure with a more random distribution of hydrogen bonds. scielo.br It often shows a diffraction peak at a 2θ value of around 21.5°. scielo.br Another form, the δ'-form , which is also pseudo-hexagonal, can be observed and may undergo a Brill transition to the α-form upon heating. semanticscholar.org

The crystalline structure of PA11 is highly dependent on processing conditions. For example, in injection molding, the skin of the molded part may contain imperfect α-crystals, while the core exhibits more well-defined α-crystals and spherulitic structures. scispace.com The temperature of the mold can also influence the perfection of the crystals and the thickness of the skin layer. scispace.com Stretching of PA11 films can lead to the coexistence of α- and β-crystals. researchgate.net

Table 2: Crystalline Phases and XRD Peaks of Polyamide 11

| Crystalline Phase | Crystal System | Characteristic 2θ Peaks | Corresponding Lattice Planes | Reference |

|---|---|---|---|---|

| α-form | Triclinic | ~20.5°, ~23.7° | (100), (010)/(110) | nih.govscispace.com |

| γ-form | Pseudo-hexagonal | ~21.5° | - | scielo.br |

| β-form | Monoclinic | - | - | researchgate.net |

| δ'-form | Pseudo-hexagonal | - | (110) | semanticscholar.org |

This table is interactive. You can sort and filter the data.

Unit cell parameters for the triclinic α-form and monoclinic β-form of PA11 have been proposed as follows:

α-form (triclinic): a = 9.52 Å, b = 5.35 Å, c = 14.90 Å (chain axis), α = 48.5°, β = 90°, and γ = 74.7° researchgate.net

β-form (monoclinic): a = 9.52 Å, b = 14.90 Å (chain axis), c = 4.00 Å, α = 90°, β = 67.5°, and γ = 90° researchgate.net

Environmental Impact and Sustainability in Chemical Production

Bio-based Feedstock Utilization and Green Chemistry Principles

A significant advancement in sustainable chemical production is the use of bio-based feedstocks. 11-aminoundecanoic acid, the monomer for the bioplastic Polyamide 11 (Nylon 11), is derived from castor oil, a renewable resource. nih.govwikipedia.org This process avoids direct competition with food crops and reduces reliance on fossil fuels. americanchemistry.comresearchgate.net The synthesis begins with the transesterification of castor oil with methanol (B129727) to yield methyl ricinoleate (B1264116). wikipedia.orgoecd.org Subsequent pyrolysis, hydrolysis, and amination steps convert this intermediate into 11-aminoundecanoic acid. wikipedia.orgoecd.org This pathway is a prime example of applying green chemistry principles to create valuable polymers from a sustainable, non-food agricultural product. americanchemistry.comresearchgate.net

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impact of a product throughout its life, often from "cradle-to-gate" (from raw material extraction to the finished product). findoutaboutplastics.comresearchgate.net For bio-polyamides like Polyamide 11 (PA11), LCAs demonstrate significant environmental advantages over their petroleum-based counterparts. arkema.comcore.ac.uk

Studies show that the production of bio-based plastics can have a lower carbon footprint compared to fossil-based polymers. core.ac.uk For instance, the carbon footprint of Rilsan® polyamide 11, which is derived from castor oil, is reportedly 80% lower than its fossil-based equivalent, polyamide 12. arkema.com The production of PA11 from castor cultivation to the final polymer accounts for approximately 1.3 kg of CO2 emissions per kg of PA11. arkema.com In contrast, a fully petrochemical-based Polyamide 6.10 has a carbon footprint of 7.3 kg CO2/kg, while its partially bio-based counterpart (using bio-based sebacic acid) has a footprint of 4.6 kg CO2/kg. findoutaboutplastics.com

Table 1: Comparative Carbon Footprint of Polyamides

| Polyamide Type | Feedstock | Carbon Footprint (kg CO2 eq/kg) | Data Source |

|---|---|---|---|

| Polyamide 11 | Castor Oil (Bio-based) | 1.3 | arkema.com |

| Polyamide 6.10 | Partially Bio-based | 4.6 | findoutaboutplastics.com |

| Polyamide 6.10 | Petrochemical-based | 7.3 | findoutaboutplastics.com |

These assessments underscore the environmental benefits of utilizing renewable feedstocks in polymer production. core.ac.uk

The adoption of sustainable synthesis routes for bio-polyamides offers distinct economic and environmental advantages. The use of castor oil as a feedstock promotes a circular economy and reduces the carbon footprint associated with polymer production. americanchemistry.comarkema.com Initiatives like the Pragati program in India, which promotes sustainable castor oil farming, have led to increased crop yields, more efficient water use, and better income for farmers, demonstrating the socioeconomic benefits of this bio-based value chain. americanchemistry.com

Environmentally, the key advantage is the significant reduction in greenhouse gas emissions. arkema.com Furthermore, some modern bio-based polymers, such as certain poly(ester amide)s also derived from castor oil, are being designed for closed-loop recycling. nih.govacs.org These polymers can be chemically hydrolyzed back to their monomer precursors with high yields, which can then be repolymerized to produce new materials with properties equivalent to the original, offering a solution to resource scarcity and plastic waste. nih.govacs.org This approach represents a significant step towards a circular economy for plastics, moving away from the linear "take-make-dispose" model.

Biodegradation and Bioremediation Studies

While the polymer Nylon 11 is known for its durability, its monomer, 11-aminoundecanoic acid, is readily biodegradable. oecd.org Understanding the biodegradation pathways of this monomer is crucial for assessing the environmental fate of any unreacted material from production and for developing potential bioremediation strategies.

Research has led to the isolation of the first bacterial strain capable of metabolizing 11-aminoundecanoic acid. nih.govnih.gov A bacterium identified as Pseudomonas sp. strain JG-B was isolated from a Nylon 11 enrichment culture. nih.govresearchgate.net This strain demonstrates rapid growth when 11-aminoundecanoic acid is provided as the sole source of carbon, nitrogen, and energy. nih.govnih.gov The ability of Pseudomonas sp. JG-B to utilize the monomer suggests that it could play a role in the natural attenuation of this compound in the environment. nih.gov Further studies have also shown that a significant portion of the gut microbiome in mealworm larvae (Tenebrio molitor) can metabolize the Nylon 11 monomer, even without prior exposure, indicating a broader potential for biodegradation among different organisms. aimspress.comnih.gov

The metabolic degradation of 11-aminoundecanoic acid is believed to involve specific enzymes. While the complete pathway in Pseudomonas sp. JG-B is still under investigation, genomic analysis has identified genes homologous to those known for degrading other nylons, such as Nylon 6. nih.gov Specifically, homologs of nylA and nylB, which encode enzymes that hydrolyze Nylon 6 oligomers, were found in the genome of strain JG-B. nih.govresearchgate.net These enzymes, 6-aminohexanoate-cyclic-dimer hydrolase (EI) and 6-aminohexanoate-dimer hydrolase (EII), are part of a well-studied pathway in other bacteria. nih.gov The presence of these gene homologs suggests that the degradation of 11-aminoundecanoic acid might proceed through a similar enzymatic mechanism, likely involving hydrolases and aminotransferases. nih.gov

The genomic analysis of Pseudomonas sp. JG-B has provided significant insights into its metabolic capabilities. nih.govnih.gov The draft genome revealed that the strain belongs to the genus Pseudomonas. nih.gov Crucially, the analysis identified numerous genes that encode for putative extracellular hydrolases, which could be involved in the initial breakdown of the Nylon 11 polymer into its monomer, 11-aminoundecanoic acid. nih.govresearchgate.net

Table 2: Genomic Features of Pseudomonas sp. strain JG-B

| Feature | Description | Reference |

|---|---|---|

| Identified Strain | Pseudomonas sp. JG-B | nih.govnih.gov |

| Isolation Source | Nylon 11 enrichment culture | nih.gov |

| Metabolic Capability | Utilizes 11-aminoundecanoic acid as sole carbon and nitrogen source | nih.govresearchgate.net |

| Key Gene Homologs | nylA (encodes 6-aminohexanoate-cyclic-dimer hydrolase) | nih.govresearchgate.net |

| nylB (encodes 6-aminohexanoate-dimer hydrolase) | nih.govresearchgate.net |

| Other Findings | Genome contains numerous genes for putative extracellular hydrolases | nih.gov |

The presence of these genes suggests a metabolic versatility that may allow the organism to not only consume the monomer but also potentially depolymerize the Nylon 11 polymer itself. nih.govnih.gov This discovery opens up possibilities for using such bacteria in bioremediation applications for plastic waste. nih.govsci-hub.se

Emerging Research Frontiers and Future Trajectories

Development of Novel High-Performance Materials through Advanced Functionalization

The backbone of Ethyl 11-aminoundecanoate, the 11-aminoundecanoic acid chain, is the fundamental building block for Polyamide 11 (PA11 or Nylon-11). kavyapharma.com This bio-based polyamide is renowned for its exceptional chemical and thermal resistance, durability, and flexibility, making it a high-performance material in demanding sectors like automotive fuel lines and flexible oil and gas pipelines. kavyapharma.comrsc.org

Beyond polymerization, advanced functionalization of the 11-aminoundecanoic acid structure leads to the creation of novel materials with specialized properties. A significant area of research is the development of low molecular weight gelators. rsc.org By systematically modifying the molecule, for instance, through N-acylation, researchers have created (oligo)amide derivatives that exhibit remarkable gelling properties. kavyapharma.comrsc.org These molecules can self-assemble in both organic solvents and water, forming fibrous networks that immobilize the solvent and create a gel phase. rsc.org Chiral versions of these gelators have been synthesized that can induce the gelation of large volumes of solvent, a property that contrasts sharply with the aggregates typically formed by racemic mixtures. researchgate.net

The ability of these functionalized molecules to form gels in various media opens pathways for new applications in materials science, including stimuli-responsive materials that react to thermal or chemical triggers. researchgate.net

Table 1: Examples of Functionalized Materials Derived from the 11-Aminoundecanoic Acid Scaffold

| Material Class | Precursor/Monomer | Key Property | Potential Application |

| High-Performance Polyamide | 11-Aminoundecanoic acid | Toughness, chemical & thermal resistance | Flexible pipelines, automotive parts |

| Low Molecular Weight Gelators | N-acyl oligomeric amides of 11-aminoundecanoic acid | Self-assembly into fibrous networks | Stimuli-responsive materials, phase-selective gelation |

| Chiral Gels | Chiral derivatives of 11-aminoundecanoic acid | Nanoreactor capabilities, thixotropy | Controlled chemical synthesis, sensitive ion detection |

Integration into Complex Chemical Systems for Multifunctional Applications

The unique bifunctional nature of this compound, with reactive sites at both ends of its long aliphatic chain, makes it an ideal component for integration into complex chemical systems designed for multifunctionality. This versatility allows it to act as a specialized linker or building block in diverse fields ranging from agriculture to advanced medical diagnostics. kavyapharma.comcsic.es

In the agricultural sector, it serves as a precursor for compounds like chloroacetylamino-11-undecanoic acid, which has demonstrated utility as both a fungicide and an insecticide. kavyapharma.com In pharmaceuticals, its scaffold is employed in the synthesis of N-carboxyalkylpeptides, which are being investigated as matrix metalloproteinase inhibitors, and in the creation of analogs of the natural compound thapsigargin (B1683126) that target prostate cancer cells. kavyapharma.com

One of the more advanced applications is in the development of "theranostic" systems, which combine therapeutic and diagnostic capabilities into a single agent. csic.es The 11-aminoundecanoic acid backbone can be integrated into complex molecular architectures that, for example, carry both a drug payload and an imaging agent, allowing for simultaneous treatment and monitoring. csic.es Furthermore, its structure is being explored for creating nanoparticles intended for sophisticated drug delivery systems. kavyapharma.com

Research has also shown that chiral gelators constructed from 11-aminoundecanoic acid units can do more than just form gels; they can create organized molecular environments that function as nanoreactors. researchgate.net For instance, a gel matrix formed in toluene (B28343) was successfully used as a medium for a Friedel-Crafts alkylation reaction, demonstrating a sophisticated, multifunctional chemical system where the material provides both the structure and a specialized reaction environment. researchgate.net

Advances in Green Synthesis and Biocatalytic Processes for Industrial Relevance

The industrial production of 11-aminoundecanoic acid, the precursor to this compound and Polyamide 11, has traditionally relied on chemical processes that are energy-intensive and use harsh reagents. sciepublish.com These methods often involve cracking derivatives from castor oil at very high temperatures (450-500 °C) with catalysts and strong acids or bases, leading to significant environmental concerns. sciepublish.com

In response, a major research focus has been the development of green and sustainable manufacturing routes. Biocatalysis, which uses enzymes to perform chemical transformations, is at the forefront of this effort. sciepublish.comacs.org Scientists have engineered one-pot, multi-enzyme cascade reactions to produce C11 bifunctional chemicals from renewable vegetable oil sources like ricinoleic acid. sciepublish.com These biocatalytic systems operate under mild reaction conditions, avoiding the need for toxic substances and heavy metal catalysts. rsc.orgsciepublish.com

These complex cascades often involve whole-cell biocatalysts, such as engineered E. coli, which express a series of required enzymes. sciepublish.com For example, a pathway might use an alcohol dehydrogenase (ADH) and a Baeyer-Villiger monooxygenase (BVMO) to convert ricinoleic acid into intermediates that are then further transformed into the desired 11-hydroxyundecanoic acid or undecanedioic acid. rsc.orgsciepublish.com Subsequent enzymatic steps can introduce the amino group to yield 11-aminoundecanoic acid. sciepublish.com Lipases are another class of enzymes that have been successfully employed for their ability to catalyze reactions like esterification under mild, water-free conditions, which is highly relevant for producing ester derivatives like this compound. thieme-connect.com

These biocatalytic methods are not merely laboratory curiosities; they are being developed with industrial relevance in mind, aiming to provide a more environmentally friendly and economically viable alternative to conventional chemical synthesis. sciepublish.com

Table 2: Comparison of Synthesis Routes for 11-Aminoundecanoic Acid

| Feature | Traditional Chemical Synthesis | Green Biocatalytic Synthesis |

| Starting Material | Castor oil derivatives | Ricinoleic acid (from vegetable oils) |

| Key Reagents | Strong acids/bases (NaOH, HBr), heavy metal catalysts (Palladium) | Enzymes (e.g., ADH, BVMO, Lipases), engineered microbes |

| Reaction Conditions | High temperatures (450-500 °C), harsh conditions | Mild temperatures, near-neutral pH |

| Environmental Impact | High energy consumption, use of toxic and hazardous substances | Lower energy use, biodegradable catalysts, reduced waste |

| Process Type | Multi-step chemical cracking and substitution | One-pot multi-enzyme cascade reactions |

Computational Chemistry and Molecular Modeling in Predictive Research

Computational chemistry and molecular modeling have become indispensable tools for accelerating chemical research and development. upc.edu These methods use computer simulations to predict molecular structures, properties, and interactions, thereby guiding experimental work and reducing the time and cost associated with trial-and-error synthesis and testing. upc.edutarosdiscovery.com

While specific computational studies on this compound are not widely published, the principles and techniques are directly applicable to predictive research on this molecule and its derivatives. Molecular modeling encompasses a range of methods, from first-principles quantum mechanics (QM) to more empirical molecular mechanics (MM) force fields. upc.edu Techniques like Density Functional Theory (DFT) can be used to accurately calculate properties such as atomic charges and molecular volume, providing insight into the molecule's reactivity and physical behavior. scirp.org

For a molecule like this compound, computational approaches could be used to:

Design Novel Functional Materials: Predict how modifications to the chemical structure would affect the self-assembly properties of gelators or the physical characteristics of new polymers.

Virtual Screening: Screen libraries of virtual compounds based on the 11-aminoundecanoic acid scaffold against biological targets (like enzymes or receptors) to identify promising candidates for new pharmaceuticals or agrochemicals. tarosdiscovery.com

Understand Reaction Mechanisms: Model the enzymatic reactions in biocatalytic synthesis pathways to understand how enzymes achieve their high selectivity and efficiency, aiding in the engineering of better biocatalysts. d-nb.info

Predict Structure-Activity Relationships (SAR): As demonstrated in studies of related compounds like enaminone esters, computational analysis can identify the key chemical features—such as the shape and electronic properties of different parts of the molecule—that are crucial for a desired biological activity. nih.gov

By simulating molecular interactions and predicting outcomes in silico, researchers can prioritize the most promising synthetic targets, leading to a more efficient and targeted discovery process for new applications of this compound. tarosdiscovery.com

Q & A

Basic Research Question

- Variables : Temperature (4°C vs. 25°C), humidity (0–80%), and light exposure.

- Methods : Monitor degradation via HPLC every 7 days for 8 weeks.

- Controls : Include inert gas (argon) to isolate oxidative effects. Report degradation products (e.g., free amines) .

What methodologies validate the use of this compound as a PROTAC linker in biomedical applications?

Advanced Research Question

Conjugation efficiency : Quantify amine-ester coupling using MALDI-TOF.

In vitro testing : Measure target protein degradation (e.g., Western blot) in cancer cell lines.

Control experiments : Compare with tert-butyl derivatives to assess linker flexibility .

How can conflicting solubility data in polar vs. nonpolar solvents be addressed?

Advanced Research Question

- Replicate experiments : Test solubility in DMSO, ethanol, and hexane using gravimetric analysis.

- Temperature dependence : Measure solubility at 20°C, 40°C, and 60°C.

- Document solvent purity : Trace water content alters solubility; use Karl Fischer titration for verification .

What are best practices for ensuring reproducibility in catalytic hydrogenation protocols?

Basic Research Question

- Catalyst pretreatment : Activate Raney®-nickel with 1M NaOH for 1 hour.

- Standardize equipment : Use Parr reactors for consistent hydrogen pressure.

- Data reporting : Include catalyst lot number, solvent batch, and reaction vessel material .

How should researchers evaluate the environmental impact of this compound waste in lab settings?

Basic Research Question

- Biodegradability assays : Use OECD 301F (closed bottle test) to measure microbial degradation.

- Toxicity screening : Test on Daphnia magna (48-hour LC) and algal growth inhibition.

- Waste disposal : Neutralize with 1M HCl before incineration .

What strategies mitigate amine oxidation during long-term storage of this compound?

Advanced Research Question

- Additives : Include 0.1% BHT (butylated hydroxytoluene) as an antioxidant.

- Packaging : Store in amber vials under argon.

- Quality control : Monitor peroxide formation with iodometric titration monthly .

How can researchers optimize solvent-free synthesis routes for this compound?

Advanced Research Question

- Mechanochemical approaches : Use ball milling with Raney®-nickel and nitrile precursors.

- Temperature gradients : Test 50–100°C under reduced pressure.

- Yield comparison : Contrast with traditional solvent-based methods using GC-MS .

What analytical frameworks are used to validate computational models of this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.